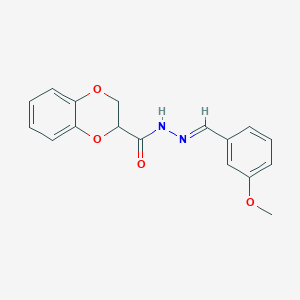
5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. It also induces apoptosis in cancer cells by activating certain pathways.
In terms of its antimicrobial activity, studies have suggested that this compound may inhibit the growth of bacteria by disrupting their cell membrane and inhibiting their protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not exhibit any significant adverse effects on normal cells. However, further studies are required to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is its low toxicity, which makes it a promising candidate for further studies. However, its limited solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Another potential direction is the study of its potential as an anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in other fields, such as materials science and agriculture.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its low toxicity and diverse biological activities make it a promising candidate for further studies. However, further research is needed to fully understand its mechanism of action and its potential applications in other fields.
Synthesemethoden
The synthesis of 5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction between 3-(3,4-dimethoxyphenyl)-1-(2-nitrovinyl)-1H-1,2,4-triazole and 3-chloro-4-methylphenyl isocyanate in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes.
In addition to its anticancer properties, this compound has also been studied for its potential as an antimicrobial agent. Studies have shown that it exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-10-4-5-12(8-13(10)18)17-19-16(20-23-17)11-6-7-14(21-2)15(9-11)22-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIZOHJVUMIJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5703936.png)
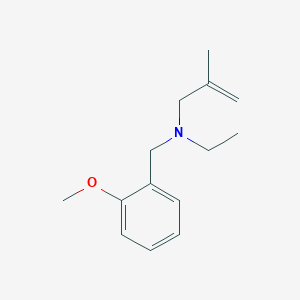
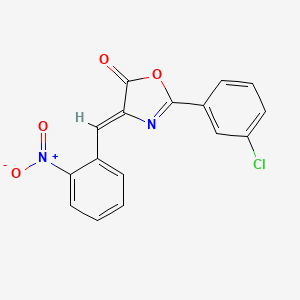
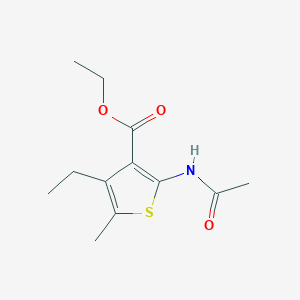

![N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B5703969.png)
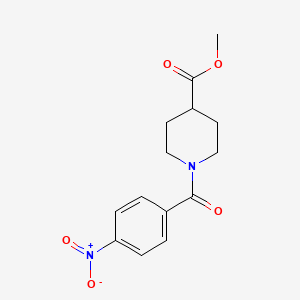
![3-[(4-chlorophenyl)thio]-N-(2-phenylethyl)propanamide](/img/structure/B5703981.png)
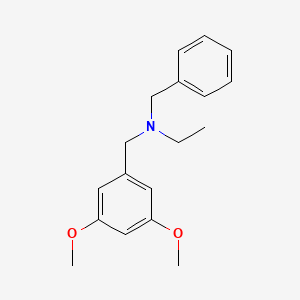
![4-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5704007.png)
![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5704016.png)
![5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5704031.png)
